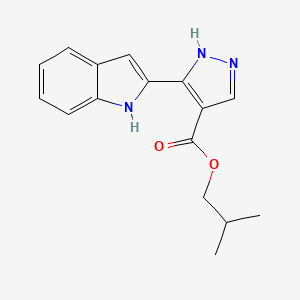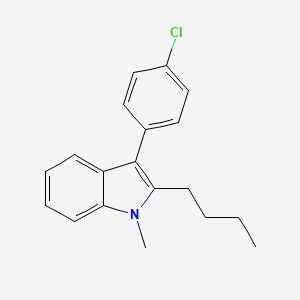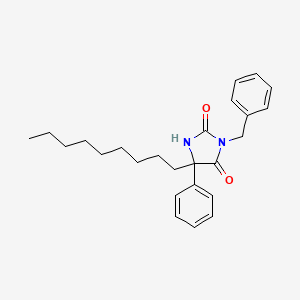![molecular formula C13H12O4 B14208246 3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl- CAS No. 740843-88-3](/img/structure/B14208246.png)
3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Furo3,4-fbenzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl- is a complex organic compound that belongs to the class of furobenzopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Furo3,4-fbenzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Various substitution reactions can occur, particularly at the hydroxyl group, using reagents like alkyl halides or acyl chlorides.
- Oxidation: Potassium permanganate in acidic or neutral medium.
- Reduction: Sodium borohydride in methanol or ethanol.
- Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of furobenzopyran derivatives in various chemical reactions .
Biology: Biologically, 3H-Furo3,4-fbenzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl- has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, the compound is explored for its therapeutic potential. Studies have indicated its efficacy in inhibiting certain enzymes and pathways involved in disease progression .
Industry: Industrially, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the production of complex organic molecules .
Mecanismo De Acción
The mechanism of action of 3H-Furo3,4-fbenzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds::
- 3H-2-Benzopyran-3-one, 1,4-dihydro-
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
- 7H-Furo3,2-gbenzopyran-7-one, 4-methoxy-
Uniqueness: Compared to similar compounds, 3H-Furo3,4-fbenzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl- stands out due to its specific structural features and reactivity. Its unique hydroxyl and dimethyl groups contribute to its distinct chemical behavior and biological activity .
Propiedades
Número CAS |
740843-88-3 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
4-hydroxy-7,7-dimethyl-1H-furo[3,4-f]chromen-3-one |
InChI |
InChI=1S/C13H12O4/c1-13(2)4-3-7-8-6-16-12(15)11(8)9(14)5-10(7)17-13/h3-5,14H,6H2,1-2H3 |
Clave InChI |
TXGHTCBXRWNFDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C=C(C3=C2COC3=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B14208178.png)
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)



![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
![{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14208223.png)
![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
